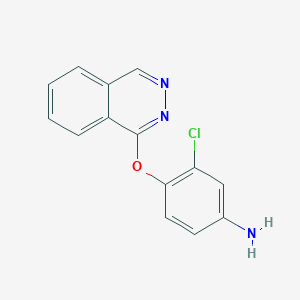
3-Chloro-4-(phthalazin-1-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(phthalazin-1-yloxy)aniline (3CP1A) is an organic compound with a unique structure that is made up of a benzene ring, an aniline group, and a chloro group. It has a wide range of applications in the scientific research field, including its use as an intermediate in the synthesis of a variety of compounds, its ability to act as a catalyst in a variety of reactions, and its ability to act as an inhibitor in the inhibition of enzymes. In addition, 3CP1A has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Anticancer Activities
- Novel phthalazine derivatives, including those related to 3-Chloro-4-(phthalazin-1-yloxy)aniline, have been synthesized and tested for anticancer activities. Some analogs showed higher activity against cancer cell lines than cisplatin controls (Li et al., 2006).
Adsorption Properties
- Chloro derivatives of aniline, including compounds similar to this compound, are used in the production of dyes, pharmaceuticals, and agricultural agents. They have a high accumulation ability and low natural biodegradability. Studies on adsorption equations for these compounds on halloysite adsorbents help understand their environmental impact (Słomkiewicz et al., 2017).
Inhibitor Studies
- Docking and quantitative structure–activity relationship studies have been conducted on compounds similar to this compound as c-Met kinase inhibitors. These studies help in understanding the molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Phosphodiesterase Inhibition
- Phthalazine derivatives, including 4-benzylamino-1-chloro-6-substituted phthalazines, have shown inhibitory activity toward phosphodiesterase 5 (PDE5), with some compounds demonstrating potent vasorelaxant effects (Watanabe et al., 1998).
Synthesis and Characterization
- Practical synthesis processes have been developed for compounds similar to this compound, focusing on robustness and industrial scalability (Qingwen, 2011).
Structural Studies
- The structural properties of phthalazine compounds, including hydrogen-bonded structures, have been investigated. These studies contribute to the understanding of their physical and chemical behaviors (Gotoh & Ishida, 2011).
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-4-(phthalazin-1-yloxy)aniline is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing a crucial role in regulating gene transcription. It is involved in cell cycle progression and cellular proliferation, making it a potential target for cancer therapy .
Mode of Action
This compound interacts with BRD4 by binding to its bromodomains. This binding inhibits BRD4’s ability to bind to acetylated histones, disrupting the transcription of genes regulated by BRD4 . The compound’s interaction with BRD4 leads to changes in gene expression, potentially affecting cell proliferation and survival .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One of the key pathways is the MYC pathway . MYC is a gene that codes for a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. BRD4 is known to regulate the transcription of the MYC gene. Therefore, the inhibition of BRD4 by this compound can lead to the downregulation of MYC, potentially inhibiting cell proliferation and inducing cell cycle arrest .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of cell cycle arrest . By inhibiting BRD4 and subsequently downregulating MYC, the compound can disrupt the cell cycle and inhibit the proliferation of cells. This makes this compound a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .
Analyse Biochimique
Biochemical Properties
3-Chloro-4-(phthalazin-1-yloxy)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to enzyme inhibition or activation .
Additionally, this compound has been shown to bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions and signal transduction pathways, thereby influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, it has been reported to exhibit anti-proliferative activity by inducing apoptosis and inhibiting cell cycle progression . This compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Furthermore, this compound can influence gene expression by interacting with transcription factors and epigenetic regulators. This interaction can lead to changes in the expression of genes involved in cell growth, differentiation, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . By binding to the active site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to prolonged neurotransmitter activity .
Additionally, this compound can induce changes in gene expression by interacting with DNA and histone-modifying enzymes. This interaction can result in alterations in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over extended periods, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties .
Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, acetylation, and conjugation with glucuronic acid . These metabolic transformations can influence the compound’s bioavailability, activity, and toxicity.
The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3-chloro-4-phthalazin-1-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANZAASCRDJTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

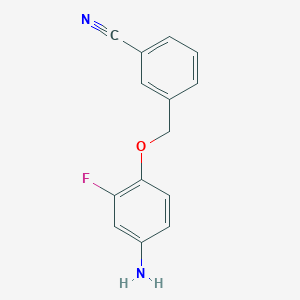

![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
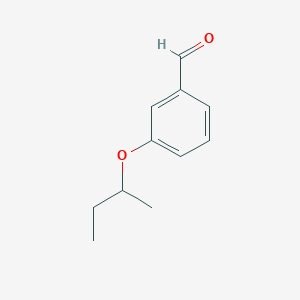
![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)
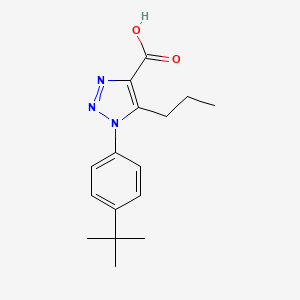
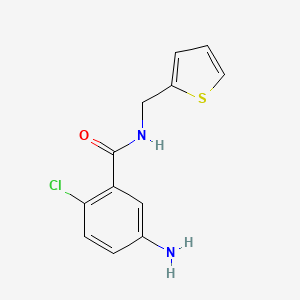
![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)
